1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a brominating agent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired tetrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.
5-Amino-1H-tetrazole: Used in the synthesis of energetic materials due to its high nitrogen content.
1-Methyl-5-phenyl-1H-tetrazole: Utilized in the development of corrosion inhibitors and metal complexation agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
820960-82-5 |
---|---|
Molekularformel |
C8H12BrN5 |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
4-methyl-5-phenyl-1,5-dihydrotetrazol-1-ium-1-amine;bromide |
InChI |
InChI=1S/C8H11N5.BrH/c1-12-8(13(9)11-10-12)7-5-3-2-4-6-7;/h2-6,8H,9H2,1H3;1H |
InChI-Schlüssel |
JMSYDHPYIYKJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C([NH+](N=N1)N)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.